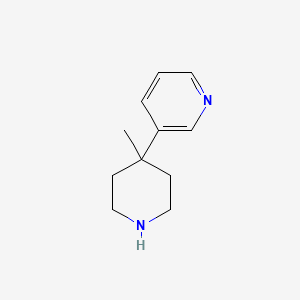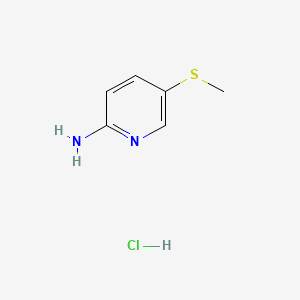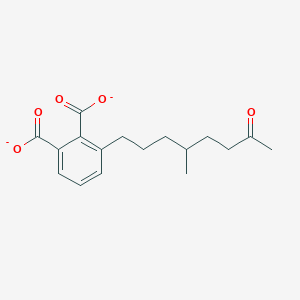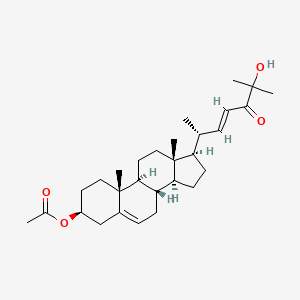
(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Improved Synthesis Methods : An improved synthesis of related sterols, such as cholest-5-ene-3β,20,22-triol, has been achieved. This method is more efficient than previous chemical or enzymatic syntheses, providing a pathway to synthesize related compounds (Ruan, Wilson, & Schroepfer, 1999).
Spectral and Structural Data : Extensive spectral data, including 1H and 13C nuclear magnetic resonance, have been presented for related triols and their synthetic precursors. This data aids in understanding the structural and chemical properties of similar compounds (Ruan, Wilson, & Schroepfer, 1999).
Biological Activity and Applications
Inhibition of Cholesterol Biosynthesis : Certain ketosterols, similar in structure, effectively inhibit cholesterol biosynthesis. This suggests potential applications in controlling cholesterol levels and related metabolic pathways (Flegentov et al., 2005).
Effects on Cell Viability : Studies on related compounds indicate effects on cell viability, particularly in hepatoma cells. This implies potential therapeutic applications in treating liver-related diseases or cancers (Piir et al., 2006).
Antiviral Activity : Some steroidal compounds, including sulfated polyhydroxysteroids, show significant antiviral activities. This opens up research avenues for developing new antiviral drugs or therapies (Comin et al., 1999).
Cytotoxic Effects on Cancer Cells : Related steroidal compounds have shown high toxicity to specific cancer cell lines, such as MCF-7, indicating their potential in cancer research and therapy (Mekhtiev, Timofeev, & Misharin, 2008).
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-18(7-12-26(31)27(3,4)32)23-10-11-24-22-9-8-20-17-21(33-19(2)30)13-15-28(20,5)25(22)14-16-29(23,24)6/h7-8,12,18,21-25,32H,9-11,13-17H2,1-6H3/b12-7+/t18-,21+,22+,23-,24+,25+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDIMFKVPJVRIN-CHYKGQGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)C(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



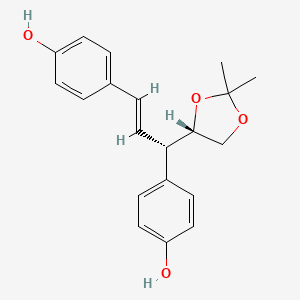
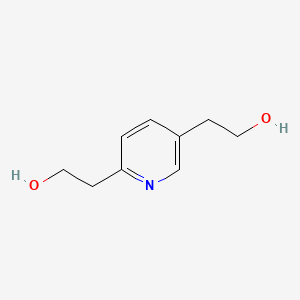
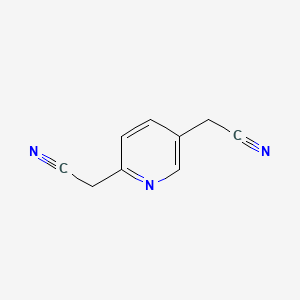

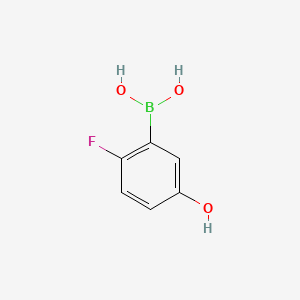
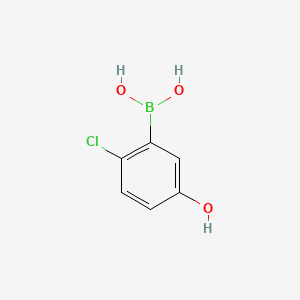
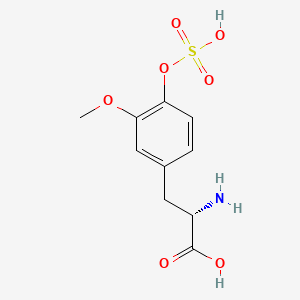
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
